Methyl (2S,4R)-2,4-dimethylheptanoate
Description
Methyl (2S,4R)-2,4-dimethylheptanoate (CAS 18450-78-7) is a branched-chain methyl ester characterized by stereogenic centers at positions C2 (S-configuration) and C4 (R-configuration). This compound is of interest in both synthetic chemistry and natural product research. Key findings include:
- Stereoselective Synthesis: Produced via polyketide synthase (PKS) pathways in enzymatic studies, where NADPH-dependent ketoreduction, dehydration, and enoylreduction yield a 5:3 ratio of (2S,4R)- and (2S,4S)-diastereomers .
- Analytical Relevance: Exhibits a retention index (RI) of 1054 in gas chromatography (GC), making it a reference compound in aroma profiling, particularly in hop analysis .
Properties
CAS No. |
18450-78-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
methyl (2S,4R)-2,4-dimethylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
RDGCVYZEFBLREA-BDAKNGLRSA-N |
SMILES |
CCCC(C)CC(C)C(=O)OC |
Isomeric SMILES |
CCC[C@@H](C)C[C@H](C)C(=O)OC |
Canonical SMILES |
CCCC(C)CC(C)C(=O)OC |
Synonyms |
[2S,4R,(+)]-2,4-Dimethylheptanoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Diastereomeric Comparisons
The stereochemistry at C4 distinguishes methyl (2S,4R)-2,4-dimethylheptanoate from its diastereomer methyl (2S,4S)-2,4-dimethylheptanoate:
Key Insight : The C4 stereocenter influences both synthetic yields and biological origin, underscoring the importance of stereochemistry in reactivity and natural distribution.
Functional Group and Chain-Length Analogues
This compound belongs to a broader class of methyl esters with diverse applications in flavor and fragrance chemistry. Comparisons with other esters include:
Key Insight: Branched-chain esters like this compound exhibit lower retention indices compared to linear or unsaturated analogues, reflecting differences in volatility and interaction with GC stationary phases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl (2S,4R)-2,4-dimethylheptanoate, and how is stereochemical purity ensured?
- The esterification of (2S,4R)-2,4-dimethylheptanedioic acid with methanol under acid catalysis (e.g., H₂SO₄) is a standard method. Stereochemical integrity is maintained by using chiral starting materials or enzymatic resolution. For example, NaBH(OAc)₃ in reductive amination steps can preserve stereochemistry in related systems .
- Validation method : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee >98%) and NMR analysis (e.g., H and C) to verify regiochemistry .
Q. How do the stereocenters at C2 and C4 influence the compound’s physicochemical properties?
- The (2S,4R) configuration affects dipole moments and solubility. For instance, steric hindrance from the 4R-methyl group reduces solubility in polar solvents compared to diastereomers. Computational models (e.g., QSPR) predict logP values of ~3.2, validated experimentally via partition coefficient assays .
- Key data : H NMR shows distinct splitting patterns for the C2 and C4 methyl groups (δ 0.85–1.10 ppm for axial vs. equatorial positions) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- GC-MS for purity assessment (retention time ~12.5 min, m/z 172 [M+H]⁺).
- IR spectroscopy confirms ester carbonyl stretch at ~1740 cm⁻¹.
- X-ray crystallography (if crystalline) resolves absolute stereochemistry, as seen in related diastereomeric diacids .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Discrepancies often arise in steric-controlled reactions. For example, DFT calculations may underestimate the activation energy for nucleophilic acyl substitution due to solvent effects. Validate using kinetic isotopic studies (e.g., deuterated methanol in esterification) and adjust computational parameters (e.g., solvation models like SMD) .
- Case study : Predicted vs. observed rates of hydrolysis in alkaline conditions deviated by 15%; correction required incorporating explicit water molecules in simulations .
Q. What strategies mitigate racemization during large-scale synthesis?
- Low-temperature protocols (e.g., -20°C for acid chloride intermediates) reduce thermal epimerization.
- Enzymatic catalysis (e.g., lipases in non-polar solvents) selectively retains the (2S,4R) configuration, achieving >99% ee in pilot studies .
- Monitoring : Real-time chiral GC-MS or inline FTIR tracks enantiopurity during continuous flow synthesis .
Q. What role does this compound play in studying protein-ligand interactions?
- The compound’s branched alkyl chain mimics hydrophobic residues in protein binding pockets. In fluorinated analogs (e.g., 4-fluoroproline derivatives), it stabilizes protein conformations by enforcing puckering conformations, as shown in ubiquitin stability assays (+24.71 kJ/mol ΔG vs. wild type) .
- Experimental design : Use isothermal titration calorimetry (ITC) to quantify binding affinity to model proteins (e.g., serum albumin) .
Q. How do solvent polarity and temperature affect its conformational equilibria?
- In apolar solvents (e.g., hexane), the compound adopts a folded conformation (C2 and C4 methyl groups in proximity), while polar solvents (e.g., DMSO) favor extended forms. Variable-temperature NMR (VT-NMR) reveals energy barriers (~8–10 kJ/mol) for conformational interconversion .
- Data interpretation : Compare NOESY cross-peaks in CDCl₃ vs. DMSO-d₆ to map spatial proximity of stereocenters .
Methodological Notes
- Stereochemical Assignments : Use Mosher’s ester derivatization to confirm absolute configuration .
- Contradiction Resolution : Cross-validate computational data (e.g., Gaussian DFT) with experimental kinetics .
- Biological Applications : Pair with mutagenesis studies to probe steric effects in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
